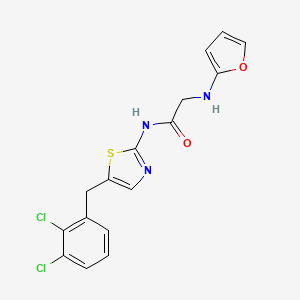

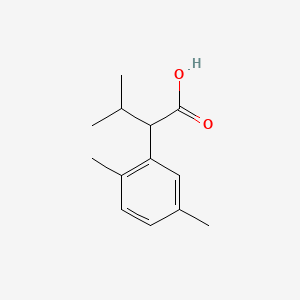

![molecular formula C20H19FN4O3S2 B2815457 4-ethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 951528-94-2](/img/structure/B2815457.png)

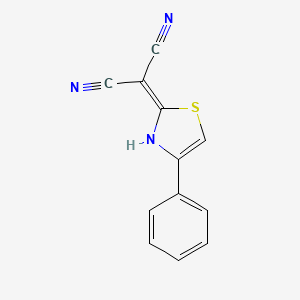

4-ethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including an ethoxy group, a benzenesulfonamide moiety, and a thiazolo[3,2-b][1,2,4]triazole ring with a fluorophenyl substituent. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole ring, followed by the introduction of the fluorophenyl and ethoxy groups. The final step would likely involve the coupling of this intermediate with benzenesulfonyl chloride to form the benzenesulfonamide .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the thiazolo[3,2-b][1,2,4]triazole ring suggests that the compound could have interesting electronic properties, as this type of ring system is often associated with conjugated systems and aromaticity .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thiazolo[3,2-b][1,2,4]triazole ring and the fluorophenyl, ethoxy, and benzenesulfonamide groups. These functional groups could potentially undergo a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Biochemical Inhibition and Enzymatic Activity

- Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has shown high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These compounds were effective in vitro and showed promising results in oral administration in animal models, suggesting potential for neurological research and therapeutic applications (S. Röver et al., 1997).

Antimicrobial and UV Protection Applications

- Thiazole azodyes containing sulfonamide moieties have been utilized for UV protection and antimicrobial finishing of cotton fabrics. These compounds offer practical benefits such as improved dyeability and functional properties of the fabric, indicating potential applications in material science and textile engineering (H. Mohamed et al., 2020).

Anticancer Research

- New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, making them suitable for photodynamic therapy applications. Their properties suggest potential use in cancer treatment, highlighting the importance of such compounds in medicinal chemistry (M. Pişkin et al., 2020).

Synthesis and Chemical Properties

- Studies on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives have explored the chemical properties and reactions of thiazolo and triazolo compounds. This research contributes to the understanding of heterocyclic chemistry and the development of new synthetic methodologies (H. M. Mohamed, 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that similar compounds can interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the function of the target, which can result in various biological effects .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to a range of biological activities . The downstream effects of these pathway alterations can include changes in cellular function and overall biological response .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its overall pharmacokinetic profile .

Result of Action

Similar compounds have been found to have a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a variety of molecular and cellular effects .

Action Environment

It is known that environmental factors can influence the action of similar compounds . These factors can include the pH of the environment, the presence of other compounds, and the temperature .

Eigenschaften

IUPAC Name |

4-ethoxy-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S2/c1-2-28-15-7-9-16(10-8-15)30(26,27)22-12-11-14-13-29-20-23-19(24-25(14)20)17-5-3-4-6-18(17)21/h3-10,13,22H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAUUOWPUQAXGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride](/img/structure/B2815376.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2815387.png)

![1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2815392.png)

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2815397.png)